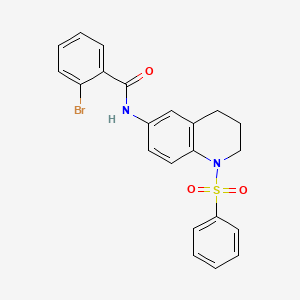
2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Übersicht
Beschreibung
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The specific structure of “2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would need to be determined experimentally .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides . The specific reactions that “this compound” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure .Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that their targets may be bacterial cells .
Mode of Action
It is known that similar compounds generate reactive oxygen species (ros) which can cause damage to bacterial cells .
Biochemical Pathways
The generation of ros suggests that it may interfere with oxidative stress pathways in bacterial cells .
Pharmacokinetics
Similar compounds have been described as being stable and slightly more soluble than related compounds in most organic solvents compatible with microbiological assays .
Result of Action
The compound has been shown to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The generation of ROS in strains treated with this compound was detected, suggesting that it may cause oxidative damage to bacterial cells .
Action Environment
The stability of similar compounds in various organic solvents suggests that they may be relatively stable in a variety of environments .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is its potent therapeutic activity in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a combination therapy with other anti-cancer agents. Studies have shown that this compound enhances the anti-cancer activity of several chemotherapeutic agents, and further studies are needed to determine the optimal combination therapy. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for in vivo applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent in various diseases. Its potent anti-cancer, anti-inflammatory, and neuroprotective activity, along with its low toxicity and good pharmacokinetic properties, make it a promising candidate for drug development. However, further studies are needed to optimize its synthesis method, improve its solubility and bioavailability, and determine its optimal dosage and administration route.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress in the brain.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Benzenesulfonyl derivatives have been shown to exhibit various biological activities . They have been found to have antibacterial activity and have been used in the synthesis of proline-derived benzenesulfonamides .
Cellular Effects
Benzenesulfonyl derivatives have been shown to have cytotoxic effects against human lung and colon cancer cell lines .
Molecular Mechanism
Benzenesulfonyl derivatives have been shown to interact with carbonic anhydrase IX, a protein associated with tumor hypoxia .
Metabolic Pathways
Sulfation has been suggested as a major metabolic pathway for benzenesulfonyl derivatives .
Subcellular Localization
Recent advances in computational methods have made it possible to predict the subcellular localization of proteins based on their amino acid sequences .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYHLIUKLSTALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311311.png)
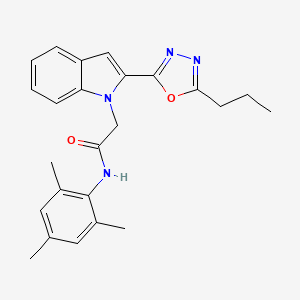
![N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311324.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311330.png)
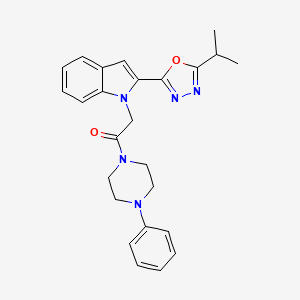

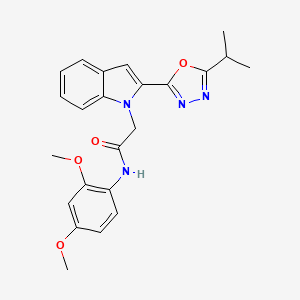
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3311359.png)
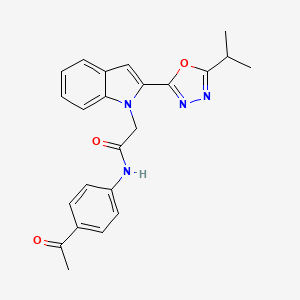


![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3311386.png)
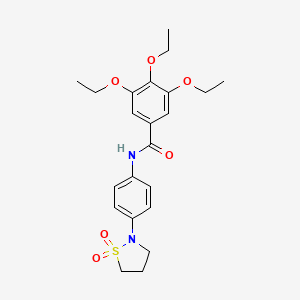
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3311409.png)